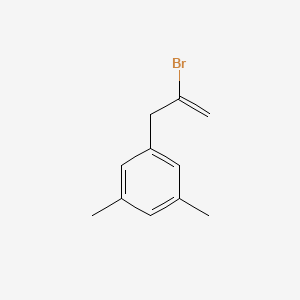

2-Bromo-3-(3,5-dimethylphenyl)-1-propene

Vue d'ensemble

Description

2-Bromo-3-(3,5-dimethylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a 3,5-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,5-dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3,5-dimethylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-(3,5-dimethylphenyl)-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Addition Reactions: Hydrogen halides (HX) or halogens (X2) in solvents like chloroform or acetic acid are typical reagents.

Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in aqueous or organic solvents are employed.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Addition Reactions: Products include halogenated alkanes or alkenes.

Oxidation Reactions: Products include epoxides or diols.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-3-(3,5-dimethylphenyl)-1-propene serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Cross-coupling reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules. This application is crucial in the development of pharmaceuticals and agrochemicals.

- Alkylation reactions : The bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into organic molecules.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for medicinal purposes:

- Anticancer agents : Some studies have explored the potential anticancer properties of compounds derived from this structure. For instance, modifications to the propene moiety have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory compounds : The compound's derivatives are being investigated for their anti-inflammatory effects, which could lead to new treatments for inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal described the synthesis of several derivatives of this compound. The researchers evaluated their biological activity against various cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents.

Case Study 2: Cross-Coupling Applications

Another research project focused on the use of this compound in cross-coupling reactions. The study demonstrated that using this compound as a coupling partner significantly increased the yield of desired products compared to traditional methods. This finding highlights its utility in synthesizing complex organic molecules efficiently.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | High yields reported in various synthetic pathways |

| Medicinal Chemistry | Anticancer and anti-inflammatory agents | Derivatives show promising biological activity |

| Electrophilic Reactions | Nucleophilic substitution | Effective for introducing functional groups |

Mécanisme D'action

The mechanism of action of 2-Bromo-3-(3,5-dimethylphenyl)-1-propene involves its interaction with various molecular targets through its reactive bromine atom and double bond. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pathways involved may include alkylation of DNA or proteins, resulting in changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-3-phenyl-1-propene: Lacks the dimethyl substitution on the phenyl ring.

3-Bromo-1-phenylpropene: The bromine atom is positioned differently on the propene chain.

2-Bromo-3-(4-methylphenyl)-1-propene: Has a single methyl substitution on the phenyl ring.

Uniqueness

2-Bromo-3-(3,5-dimethylphenyl)-1-propene is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Activité Biologique

2-Bromo-3-(3,5-dimethylphenyl)-1-propene, a compound with the molecular formula C₁₃H₁₃Br, has garnered attention in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃Br

- CAS Number : 842140-37-8

- Molecular Weight : 225.12 g/mol

- Purity : 96% .

The biological activity of this compound can be inferred from its structural similarity to other brominated compounds known for specific biological effects:

- Cholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of muscles and glands .

- Potential Antidiabetic Effects : Similar bromophenol derivatives have been evaluated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. For instance, a related compound exhibited significant PTP1B inhibitory activity (IC50 = 1.50 μM) and demonstrated efficacy in lowering blood glucose levels in diabetic mouse models .

Biochemical Pathways

The interaction of this compound with biological systems may involve several biochemical pathways:

- Cholinergic System : By inhibiting AChE, this compound may disrupt normal cholinergic signaling, potentially leading to neurotoxic effects or therapeutic benefits in conditions like Alzheimer's disease.

- Insulin Signaling : The inhibition of PTP1B suggests a possible role in enhancing insulin sensitivity and glucose metabolism, making it a candidate for further research in diabetes management.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with compounds structurally related to this compound.

Table 1: Summary of Biological Activities Related to Brominated Compounds

Propriétés

IUPAC Name |

1-(2-bromoprop-2-enyl)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKPJRJSQAVPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(=C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373651 | |

| Record name | 2-Bromo-3-(3,5-dimethylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-37-8 | |

| Record name | 2-Bromo-3-(3,5-dimethylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.